molecular formula C12H15BrN2O3 B14896084 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide

2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide

Cat. No.: B14896084
M. Wt: 315.16 g/mol
InChI Key: SRYDWVYNAGBWQT-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an oxo group at the 2-position, and an acetamide group linked to a tetrahydropyran moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide typically involves the following steps:

    Oxidation: The oxo group at the 2-position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetamide Formation: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Tetrahydropyran Attachment: The final step involves the attachment of the tetrahydropyran moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS), catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Reduction: Hydroxylated pyridine derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(5-Fluoro-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide: Similar structure with a fluorine atom instead of bromine.

    2-(5-Iodo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 5-position of the pyridine ring in 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

2-(5-bromo-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide

InChI

InChI=1S/C12H15BrN2O3/c13-9-1-2-12(17)15(7-9)8-11(16)14-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8H2,(H,14,16)

InChI Key

SRYDWVYNAGBWQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)CN2C=C(C=CC2=O)Br

Origin of Product

United States

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